2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound that features both an indane and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indanone with ethylenediamine under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the indane moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure but lacks the indane moiety.
2-Aminoethanol: Another amino alcohol but with a simpler structure.
Tris(2-aminoethyl)amine: Contains multiple amino groups and is used in different applications .
Uniqueness
2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is unique due to its combination of an indane ring and an amino alcohol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Biological Activity
2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol, also known as (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
The molecular formula of this compound is C9H11NO. It is characterized by a chiral center, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic chemistry .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its chiral nature allows for selective binding to these targets, which modulates their activity. This modulation can lead to various biochemical effects, including inhibition of enzyme functions and receptor activation .
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial activities. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds range significantly depending on the specific strain tested .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0195 | E. coli |
Compound B | 0.0048 | Bacillus mycoides |
Compound C | 16.69 | C. albicans |
Neurological Effects
Studies have investigated the potential of this compound as a precursor for developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests it may have implications in treating conditions such as depression and anxiety .
Study on Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial efficacy of various indole derivatives, including those structurally similar to this compound. The results demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Neuropharmacological Assessment
In another study focused on neurological applications, researchers synthesized derivatives of this compound and tested their effects on neuronal cell lines. The findings indicated that certain modifications enhanced neuroprotective effects and reduced cell apoptosis under stress conditions .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |
InChI Key |
OVWKVHHDNICDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.